molecular formula C10H11N3O2S B2908727 N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide CAS No. 31785-09-8

N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide

Cat. No.: B2908727
CAS No.: 31785-09-8
M. Wt: 237.28
InChI Key: DEPJTXJWQDNASL-UHFFFAOYSA-N
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Description

N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide (CAS 31785-09-8) is a synthetic benzamide derivative characterized by a unique thiocarbamoyl substitution on a glycine-like backbone. This molecular architecture presents it as a promising scaffold for medicinal chemistry and drug discovery research. Benzamide derivatives have demonstrated significant potential in pharmaceutical development. Recent studies have explored similar N-(2-oxoethyl)benzamide analogs as potent protective agents for pancreatic β-cells against endoplasmic reticulum stress, a key mechanism in the progression of diabetes . One such optimized analog from this scaffold exhibited significantly improved potency and aqueous solubility, highlighting the value of this chemical family in developing new therapeutic modalities for metabolic diseases . The presence of the aminocarbonothioyl group in this particular compound may offer distinct reactivity and binding properties, potentially making it a valuable intermediate or a candidate for high-throughput screening. It is suitable for investigations in chemical biology, as a building block for structure-activity relationship (SAR) studies, and for the synthesis of more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-diamino-1-oxo-3-sulfanylidenepropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c11-8(14)7(9(12)16)13-10(15)6-4-2-1-3-5-6/h1-5,7H,(H2,11,14)(H2,12,16)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPJTXJWQDNASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(=O)N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide typically involves the condensation of benzoyl chloride with a suitable amine under controlled conditions. One common method is the reaction of benzoyl chloride with 2-amino-1-(aminocarbonothioyl)-2-oxoethane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of solid-phase synthesis techniques. These methods allow for better control over reaction conditions and can be optimized for higher throughput and lower costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as HDACs. By inhibiting these enzymes, the compound can alter gene expression and induce apoptosis in cancer cells. The thioamide group is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Comparison :

  • The thiourea group in the target compound replaces the benzylamino or aryl-substituted amino groups in analogs. Thioureas may enhance metal-binding capacity, whereas benzylamino groups improve β-cell protection .

Heterocyclic Derivatives

Compound Name Structure Key Substituents Molecular Weight Key Findings Reference
N-(2-(3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino)-2-oxoethyl)benzamide (4) Azetidinone ring + chloroaryl Not specified Most potent antimicrobial agent in its series (pMIC$_{am}$ = 1.86 μM/mL) .
N-(2-(5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide (7) Thiazolidinone ring + nitrobenzylidene Not specified Highest antimicrobial activity (pMIC$_{am}$ = 1.86 μM/mL). QSAR models highlight topological parameters (Kier’s α) .

Key Comparison :

  • Heterocyclic substituents (azetidinone, thiazolidinone) enhance antimicrobial activity compared to simple amides. The target compound’s thiourea group may similarly influence bioactivity through distinct electronic effects .

Aryl-Substituted Derivatives

Compound Name Structure Key Substituents Molecular Weight Key Findings Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide + 3,4-dimethoxyphenethyl 299.34 g/mol Synthesized via benzoyl chloride and amine coupling (80% yield). NMR data reported .
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (7) Anthraquinone + 2-methylbenzamide 94% yield via acid chloride and amine reaction. No bioactivity reported .

Key Comparison :

  • Aryl substituents like anthraquinone or dimethoxyphenyl improve synthetic yield but may reduce solubility. The target compound’s thiourea could balance solubility and reactivity .

Biological Activity

N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of diabetes treatment and cancer therapy. This article explores various studies that detail the synthesis, biological activity, and potential therapeutic applications of this compound.

1. Overview of Biological Activity

The compound this compound has been investigated for its protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is a critical factor in the development of diabetes. Research indicates that derivatives of this compound exhibit enhanced potency and improved solubility compared to earlier compounds.

Key Findings:

  • β-cell Protection: A specific analog, N-(2-(Benzylamino)-2-oxoethyl)benzamide (WO5m), demonstrated maximal β-cell protective activity at 100% with an EC50 of 0.1 ± 0.01 μM against ER stress-induced cell death .
  • Structure-Activity Relationship (SAR): Modifications to the benzamide structure significantly influenced biological activity, with certain substitutions leading to improved efficacy .

Study 1: β-cell Protective Activity

A study conducted on various analogs of this compound revealed that specific modifications could enhance β-cell viability under stress conditions. The following table summarizes the EC50 values and maximum activities observed in different analogs:

Compound NameEC50 (μM)Max Activity (%)
WO5m0.1100
5a18.645
5b>10016
5c>1000

This data suggests that structural modifications can lead to varying degrees of biological activity, highlighting the importance of SAR studies in drug design .

Study 2: Cytotoxic Activity Against Cancer Cell Lines

In another study, derivatives of this compound were evaluated for cytotoxic effects against several cancer cell lines. The results indicated that some compounds exhibited significant cytotoxicity:

Compound NameCell LineIC50 (μM)
Compound 5eMDA-MB-231<10
Compound 5fSUIT-2>50
Compound 5gHT-29<20

These findings suggest that certain analogs may serve as effective anti-cancer agents, particularly against breast cancer cells (MDA-MB-231) .

The mechanism by which this compound exerts its biological effects appears to involve modulation of cellular stress responses and apoptosis pathways. The compounds have been shown to induce apoptosis in cancer cells through morphological changes and cell cycle arrest, as evidenced by Hoechst staining assays .

4. Conclusion

This compound and its derivatives represent a promising class of compounds with potential applications in diabetes management and cancer therapy. Ongoing research into their structure-activity relationships and mechanisms of action will be crucial for the development of effective therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide derivatives?

  • Methodological Answer : Derivatives are synthesized via coupling reactions between substituted benzoic acids and glycinates using EDC/HOBt in dimethylformamide (DMF), followed by hydrolysis with LiOH in ethanol. For example, benzoylglycine intermediates are reacted with benzylamines in dichloromethane using HATU as a coupling agent to yield target compounds in high purity (>95%) . Purification involves flash chromatography (silica gel 230–400 mesh) and HPLC (ACE-C18 column, water/acetonitrile mobile phase) .

Q. How is structural characterization performed for these compounds?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (400 MHz) confirms molecular structure, with tetramethylsilane as an internal standard. High-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., C16–H16B⋅⋅⋅O2 hydrogen bonds) validate spatial arrangements . Computational methods like DFT (B3LYP/6–311G(d,p)) compare optimized geometries with experimental data .

Q. What in vitro assays are used to screen for biological activity?

  • Methodological Answer : Pancreatic β-cell viability under ER stress is tested using INS-1 cells treated with stressors like thapsigargin (SERCA inhibitor) or brefeldin A (Golgi disruptor). Cell survival is quantified via MTT assays, with EC50 values calculated from dose-response curves (e.g., WO5m analog: EC50 = 0.1 ± 0.01 μM) .

Advanced Research Questions

Q. How do structural modifications impact the β-cell protective activity of benzamide derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituting the triazole core with a glycine-like moiety enhances aqueous solubility and potency. For instance, introducing a sulfamoylbenzyl group (compound 5e) improves binding affinity to ER stress sensors (e.g., IRE1α, PERK) . Comparative tables (e.g., fluorinated vs. trifluoromethyl substituents) highlight substituent effects on lipophilicity and EC50 .

Q. How can computational methods resolve contradictions in experimental data?

  • Methodological Answer : Density functional theory (DFT) calculates global reactivity descriptors (electrophilicity index, chemical potential) to predict sites for nucleophilic attack (e.g., carbonyl groups in oxazole rings). Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., H-bonding vs. van der Waals forces), reconciling discrepancies in crystallization outcomes . Molecular docking studies (e.g., COVID-19 main protease inhibition) validate hypothesized binding modes .

Q. What strategies optimize the aqueous solubility of benzamide derivatives without compromising bioactivity?

  • Methodological Answer : Introducing polar groups (e.g., hydroxylamine in N-{4-[(hydroxycarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide) or reducing aromatic bulk improves solubility. Solubility is quantified via HPLC retention times under hydrophilic interaction liquid chromatography (HILIC) conditions. SAR balancing logP and EC50 (e.g., WO5m’s EC50 = 0.1 μM vs. original triazole’s EC50 = 1.2 μM) guides optimization .

Q. How are molecular interactions with biological targets elucidated?

  • Methodological Answer : Isothermal titration calorimetry (ITC) measures binding thermodynamics (ΔG, ΔH) for interactions with ER stress sensors. Fluorescence polarization assays track displacement of BiP from IRE1α, while Western blotting monitors CHOP expression to confirm UPR pathway modulation .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of benzamide derivatives?

  • Methodological Answer : Contradictions arise from variations in cell lines (e.g., INS-1 vs. HEK293) or stressor concentrations. Meta-analyses using standardized protocols (e.g., fixed 1 μM thapsigargin dose) and orthogonal assays (e.g., caspase-3 activation vs. ATP levels) clarify context-dependent effects .

Comparative Studies

Q. How do benzamide derivatives compare to other ER stress modulators like TUDCA?

  • Methodological Answer : While TUDCA requires high doses (500 mg/kg in mice) due to low potency, benzamide analogs (e.g., WO5m) achieve efficacy at 10 mg/kg. Parallel in vivo studies in diabetic mouse models (e.g., db/db mice) compare HbA1c reduction and β-cell mass preservation .

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